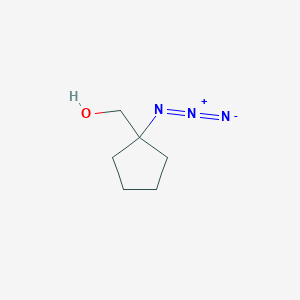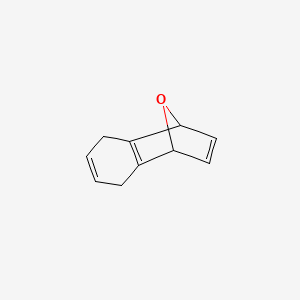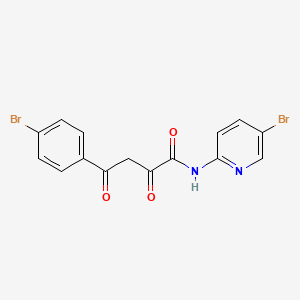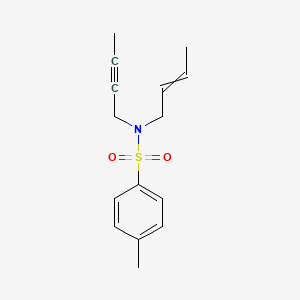
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features both alkenyl and alkynyl groups attached to the nitrogen atom, along with a methyl-substituted benzene sulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride, but-2-en-1-amine, and but-2-yn-1-amine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran.
Procedure: The amines are added to the sulfonyl chloride under controlled temperature conditions, typically between 0°C to 25°C, to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, focusing on factors like temperature control, reagent purity, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The alkenyl and alkynyl groups can be oxidized to form epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to sulfonamide groups.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Similar Compounds
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both alkenyl and alkynyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
491879-52-8 |
|---|---|
Fórmula molecular |
C15H19NO2S |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-but-2-enyl-N-but-2-ynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4,6,8-11H,12-13H2,1-3H3 |
Clave InChI |
TXGMBTYQPUMOST-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN(CC#CC)S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
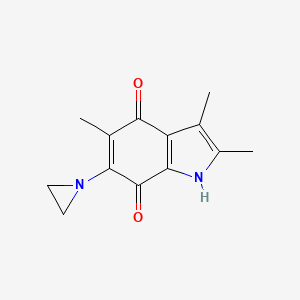
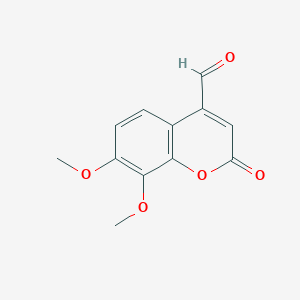
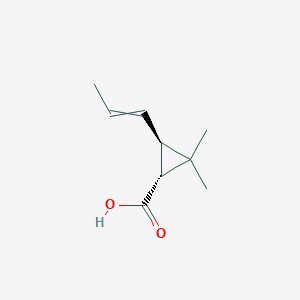
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)
![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
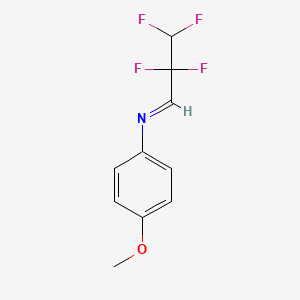
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
